molecular formula C12H20N2O B8497930 1-Tert-butyl-5-iso-butyl-3-formylpyrazole

1-Tert-butyl-5-iso-butyl-3-formylpyrazole

Cat. No.: B8497930
M. Wt: 208.30 g/mol
InChI Key: AUIXQTLBZIAKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-5-iso-butyl-3-formylpyrazole is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-tert-butyl-5-(2-methylpropyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C12H20N2O/c1-9(2)6-11-7-10(8-15)13-14(11)12(3,4)5/h7-9H,6H2,1-5H3

InChI Key

AUIXQTLBZIAKPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1C(C)(C)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

PCC (0.67 g, 3.12 mmol) and silica gel (0.50 g) were grinded together and dispersed in 10 ml of purified CH2Cl2 followed by treatment with ultrasound at 20° C. for 30 minutes. 1-tert-butyl-5-iso-butyl-3-hydroxymethylpyrazole (0.50 g, 2.08 mmol) was dissolved in 10 ml of purified CH2Cl2 and the solution was added thereto and treated with ultrasound for 15 minutes. The reaction progress and completion were confirmed using TLC (hexane:EtOAc=6:1). Upon completion of the reaction, ether was added to the reaction mixture and then the resulting mixture was filtered through a celite bed, and concentrated under reduced pressure. The concentrate was separated by column chromatography (hexane:EtOAc:CH2Cl2=3:1:1) to obtain the compound of the present invention.
Name
Quantity
0.67 g
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reactant
Reaction Step One
Name
1-tert-butyl-5-iso-butyl-3-hydroxymethylpyrazole
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0.5 g
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reactant
Reaction Step Two
Quantity
10 mL
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solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six

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